molecular formula C16H14N2 B8575560 4-(3,6-dihydro-2H-pyridin-1-yl)naphthalene-1-carbonitrile CAS No. 870889-08-0

4-(3,6-dihydro-2H-pyridin-1-yl)naphthalene-1-carbonitrile

Cat. No. B8575560
M. Wt: 234.29 g/mol
InChI Key: OAJJKIDSJXXTJM-UHFFFAOYSA-N
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Patent
US07268232B2

Procedure details

The title compound (7 mg, 26% yield) was prepared as described for 196MBT2-4 from 1-cyano-4-fluoronaphthalene (20 mg, 0.117 mmol) and 1,2,3,6-tetrahydropyridine (39 mg, 0.468 mmol).
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
39 mg
Type
reactant
Reaction Step Two
Yield
26%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](F)=[CH:5][CH:4]=1)#[N:2].[NH:14]1[CH2:19][CH:18]=[CH:17][CH2:16][CH2:15]1>>[N:14]1([C:6]2[C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:3]([C:1]#[N:2])=[CH:4][CH:5]=2)[CH2:15][CH:16]=[CH:17][CH2:18][CH2:19]1

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C2=CC=CC=C12)F
Step Two
Name
Quantity
39 mg
Type
reactant
Smiles
N1CCC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCC=CC1)C1=CC=C(C2=CC=CC=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 7 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 25.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.